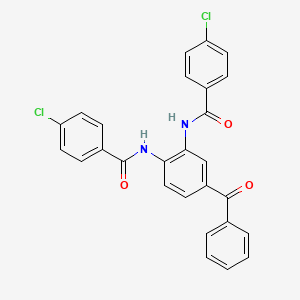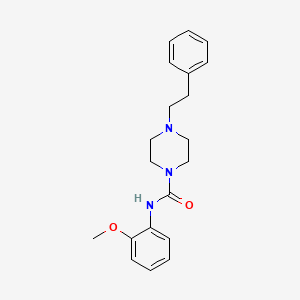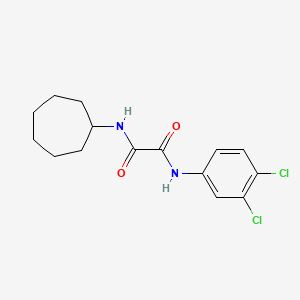
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has attracted attention due to its potential applications in scientific research. This compound is also known as NPID and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in scientific research. One of the main applications is in the development of new drugs. This compound has been reported to have anticancer activity, and studies have shown that it inhibits the growth of various cancer cell lines. In addition, this compound has been shown to have antiviral activity against HIV-1, and it has been suggested that it could be developed into a new class of antiviral drugs.
Wirkmechanismus
The mechanism of action of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione is not fully understood. However, studies have suggested that it inhibits the activity of certain enzymes, such as topoisomerase II and tubulin, which are involved in cell division and proliferation. In addition, this compound has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the activity of certain enzymes. In addition, this compound has been shown to have antiviral activity against HIV-1.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione in lab experiments is its potential as a new drug candidate. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. However, one of the limitations is the lack of understanding of its mechanism of action. Further studies are needed to elucidate the mechanism of action of this compound.
Zukünftige Richtungen
There are several future directions for research on 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to further investigate its mechanism of action. Understanding the mechanism of action could lead to the development of more effective drugs. Another direction is to explore its potential as a treatment for other diseases, such as viral infections. In addition, further studies are needed to determine the safety and toxicity of this compound in vivo. Finally, the synthesis of analogs of this compound could lead to the development of more potent and selective drugs.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. This compound has been shown to have anticancer and antiviral activity, and it could be developed into a new class of drugs. Further studies are needed to elucidate its mechanism of action and determine its safety and toxicity in vivo.
Synthesemethoden
The synthesis of 4-nitro-2-(4-pyridinyl)-1H-isoindole-1,3(2H)-dione has been reported in the literature using different methods. One method involves the reaction of 4-nitrophthalic anhydride with 4-aminopyridine in the presence of a catalytic amount of acetic acid. Another method involves the reaction of 4-nitrophthalic acid with 4-aminopyridine in the presence of polyphosphoric acid. Both methods have been reported to yield the desired product in good yields.
Eigenschaften
IUPAC Name |
4-nitro-2-pyridin-4-ylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7N3O4/c17-12-9-2-1-3-10(16(19)20)11(9)13(18)15(12)8-4-6-14-7-5-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWIJYVFPKNQDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-pentyl-8-phenyl-5,6,8,8a,9,11a-hexahydro-4H-cyclopenta[c]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B5065605.png)
![N-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5065611.png)
![1-(hydroxymethyl)-17-(3-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5065613.png)
![[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5065617.png)


![2-{[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B5065638.png)

![methyl 4-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5065649.png)
![N-{3-[(4-tert-butylbenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5065652.png)
![2-(2-furyl)-3-[2-(4-morpholinyl)ethoxy]-4H-chromen-4-one](/img/structure/B5065662.png)
![2-{4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5065672.png)
